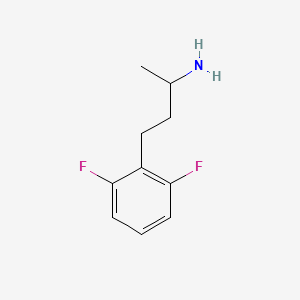

4-(2,6-Difluorophenyl)butan-2-amine

Description

BenchChem offers high-quality 4-(2,6-Difluorophenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Difluorophenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-difluorophenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQBLRRBNYXOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC=C1F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 4-(2,6-Difluorophenyl)butan-2-amine"

Technical Whitepaper: Chemo-Enzymatic Synthesis of 4-(2,6-Difluorophenyl)butan-2-amine

Executive Summary

4-(2,6-Difluorophenyl)butan-2-amine (CAS: 1315373-41-1) is a high-value chiral building block, structurally analogous to intermediates used in the synthesis of DPP-4 inhibitors (e.g., Sitagliptin) and retigabine-like anticonvulsants. The 2,6-difluoro substitution pattern confers unique metabolic stability by blocking the metabolically labile ortho positions on the phenyl ring, a critical feature for extending half-life in CNS and metabolic drug candidates.

This guide details two distinct synthetic pathways:

-

Linear Chemical Synthesis: A robust, scalable route utilizing Aldol condensation and reductive amination.

-

Biocatalytic Asymmetric Synthesis: A high-fidelity route employing ω-Transaminases (ω-TA) to establish the C2 chiral center with >99% enantiomeric excess (ee).

Retrosynthetic Analysis

The synthesis hinges on the efficient preparation of the ketone intermediate, 4-(2,6-difluorophenyl)butan-2-one .

-

Disconnection A (Chemical): Reductive amination of the ketone using non-selective hydride donors.

-

Disconnection B (Enzymatic): Asymmetric transamination of the ketone using PLP-dependent amine transaminases.[1]

-

Precursor Assembly: The ketone is accessed via Claisen-Schmidt (Aldol) condensation of 2,6-difluorobenzaldehyde and acetone, followed by selective alkene hydrogenation.

Route 1: Linear Chemical Synthesis (Scalable)

This route is prioritized for multi-gram scale production where racemic product is acceptable or downstream chiral resolution is planned.

Phase 1: Claisen-Schmidt Condensation

Reaction: 2,6-Difluorobenzaldehyde + Acetone

-

Protocol:

-

Charge a reactor with Acetone (5.0 equiv) and 2,6-Difluorobenzaldehyde (1.0 equiv). Note: Excess acetone is critical to prevent the formation of the dibenzalacetone byproduct.

-

Cool to 0–5 °C.

-

Slowly add 10% NaOH (aq) (0.2 equiv) over 30 minutes. The reaction is exothermic; maintain T < 10 °C to avoid polymerization.

-

Stir at 20–25 °C for 4 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

-

Quench: Neutralize with 1N HCl to pH 7.

-

Workup: Evaporate excess acetone. Extract aqueous residue with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from hexanes/EtOH or vacuum distillation.

-

Phase 2: Selective Hydrogenation

Reaction: (E)-Enone

-

Critical Control Point: The 2,6-difluoro motif is electron-deficient. Aggressive hydrogenation (high T/P) or active catalysts (Pd/C with acid) can lead to hydrodefluorination.

-

Protocol:

-

Dissolve enone in MeOH .

-

Add 5% Pd/C (5 wt% loading) and K₂CO₃ (0.1 equiv). Note: Carbonate acts as a scavenger to prevent acid-catalyzed defluorination.

-

Hydrogenate at 1 atm H₂ (balloon) at RT for 2–4 hours.

-

Filter through Celite to remove catalyst. Concentrate to yield 4-(2,6-difluorophenyl)butan-2-one .

-

Phase 3: Reductive Amination

Reaction: Ketone

-

Protocol:

-

Dissolve ketone (1.0 equiv) in MeOH .

-

Add Ammonium Acetate (10.0 equiv) and NaCNBH₃ (1.5 equiv).

-

Adjust pH to ~6 with glacial acetic acid.

-

Stir at RT for 24 hours.

-

Workup: Basify to pH >10 with NaOH. Extract with DCM. The amine product will be in the organic layer.[2]

-

Salt Formation: Treat with HCl/Dioxane to precipitate the amine hydrochloride salt for storage.

-

Route 2: Biocatalytic Asymmetric Synthesis (Chiral)

For drug development, enantiopurity is non-negotiable. This route uses ω-Transaminases to install the amine directly with high stereocontrol.

Mechanism: Ping-Pong Bi-Bi

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. An amine donor (e.g., Isopropylamine or L-Alanine) aminates the PLP, which then transfers the amine to the ketone substrate.

Experimental Workflow

Reagents:

-

Substrate: 4-(2,6-difluorophenyl)butan-2-one (50 mM)

-

Enzyme: Commercial ω-TA (e.g., Codexis ATA or in-house Vibrio fluvialis variant)

-

Donor: Isopropylamine (1 M, also serves as buffer component)

-

Cofactor: PLP (1 mM)

Protocol:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Isopropylamine shifts the equilibrium by removal of acetone (volatile).

-

Reaction: Add substrate (dissolved in 5% DMSO) to the buffer. Add lyophilized enzyme powder (10 mg/mL).

-

Incubation: Shake at 30 °C, 150 rpm for 24 hours.

-

Monitoring: Analyze by Chiral HPLC.

-

(R)-Selective TA

(R)-4-(2,6-difluorophenyl)butan-2-amine -

(S)-Selective TA

(S)-4-(2,6-difluorophenyl)butan-2-amine

-

-

Workup: Acidify to pH 2 (to protonate amine and keep it in aqueous phase), extract with MTBE (removes unreacted ketone). Basify aqueous phase to pH 12, extract with DCM to recover pure chiral amine.

Visualization of Workflows

Figure 1: Chemical Synthesis Pathway

Caption: Linear chemo-synthetic route emphasizing the critical hydrogenation step to preserve the difluoro-motif.

Figure 2: Biocatalytic Transamination Cycle

Caption: Ping-Pong Bi-Bi mechanism for the asymmetric transamination of the ketone precursor.

Data Summary & Comparison

| Parameter | Chemical Route (Route 1) | Biocatalytic Route (Route 2) |

| Step Count | 3 Linear Steps | 2 Steps (Ketone Synth + Enz) |

| Chirality | Racemic (requires resolution) | >99% ee (R or S) |

| Yield (Overall) | ~65-75% | ~85% (Step 2 conversion) |

| Atom Economy | Moderate (Stoichiometric reductants) | High (Catalytic enzyme) |

| Safety Profile | Cyanoborohydride toxicity | Aqueous buffer, mild temp |

| Cost Driver | Pd/C Catalyst | Enzyme cost (reusable if immobilized) |

References

-

Preparation of 4-(Fluorophenyl)but-3-en-2-ols. IOSR Journal of Applied Chemistry. Describes the synthesis of fluorinated enones via Aldol condensation and subsequent reduction.

-

Biocatalytic Transamination of Fluorinated Ketones. Advanced Synthesis & Catalysis. Details the reactivity of transaminases with alpha- and beta-fluorinated ketones, confirming stability and enantioselectivity.

-

Synthesis of Sitagliptin Intermediates. MDPI. Discusses the industrial application of transaminases for bulky, chiral amine synthesis similar to the target molecule.

-

Aldol Condensation Protocols. Organic Syntheses. Standard protocols for benzaldehyde-acetone condensations adaptable to fluorinated analogs.

-

Product Identification. ChemicalBook. Commercial validation of 4-(2,6-difluorophenyl)butan-2-amine (CAS 1315373-41-1).[3]

Sources

Process Development Guide: Chiral Resolution of 4-(2,6-Difluorophenyl)butan-2-amine

Executive Summary & Molecular Analysis

The resolution of 4-(2,6-difluorophenyl)butan-2-amine (hereafter DFPBA ) presents a specific set of challenges distinct from its non-fluorinated analog, 4-phenylbutan-2-amine. While the chiral center at the C2 position is chemically standard, the 2,6-difluoro substitution pattern on the phenyl ring introduces two critical factors:

-

Electronic Deactivation: The electron-withdrawing fluorine atoms reduce the basicity of the amine slightly via inductive effects (though attenuated by the alkyl chain), potentially affecting salt stability in classical resolution.[1]

-

Lipophilicity & Sterics: The 2,6-difluoro motif increases the molecule's lipophilicity (LogP) and creates a "shielded" steric bulk that can disrupt the crystal packing required for diastereomeric salt formation.[1]

Therefore, this guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary strategy due to its insensitivity to distal steric bulk, with Classical Resolution as a secondary option.[1]

Structural Context[2][3][4][5][6][7][8]

-

Target: (R)- or (S)-4-(2,6-difluorophenyl)butan-2-amine[1]

-

Key Intermediate For: Potential synthesis of fluorinated analogs of DPP-4 inhibitors or CNS-active agents (structurally homologous to fragments of Retigabine or Sitagliptin).[1]

Primary Strategy: Enzymatic Kinetic Resolution (Biocatalysis)[1]

Rationale: Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity (

The Mechanism

The lipase catalyzes the acylation of the (R)-enantiomer (typically) using an acyl donor (ethyl acetate or methoxyacetate), leaving the (S)-amine unreacted.

Experimental Protocol (Bench Scale: 10g)

Reagents:

-

Substrate: Racemic DFPBA (10.0 g, ~54 mmol)

-

Catalyst: Novozym 435 (Immobilized CAL-B), 50% w/w loading (5.0 g)[1]

-

Acyl Donor/Solvent: Ethyl Acetate (Dry, >99.5%) - 100 mL (10V)[1]

-

Additive: Molecular Sieves (4Å) to scavenge moisture.[1]

Workflow:

-

Setup: In a 250 mL round-bottom flask, dissolve racemic DFPBA in dry Ethyl Acetate. Add activated Molecular Sieves.[1]

-

Initiation: Add Novozym 435. Stir at 30-35°C at 200 RPM. Note: Higher agitation shears the immobilized beads; lower temperature maximizes enantioselectivity (E-value).

-

Monitoring: Monitor conversion via GC or HPLC every 2 hours.

-

Stop Condition: Theoretical conversion is 50%.[1] Stop reaction at 49-51% conversion .

-

-

Workup:

-

Separation:

-

Hydrolysis (to recover R-amine): Reflux the (R)-acetamide in 6M HCl/EtOH (1:1) for 12 hours. Basify and extract.

Workflow Visualization

Caption: Kinetic Resolution Workflow for DFPBA using CAL-B Lipase.

Secondary Strategy: Classical Resolution (Salt Formation)[1]

Rationale: If biocatalysis is unavailable, classical resolution is the fallback.[1] Due to the lipophilicity of the 2,6-difluorophenyl group, standard tartaric acid often fails to crystallize.[1] We utilize O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or N-Acetyl-L-leucine , which are superior for resolving lipophilic amines.[1]

Screening Protocol (The "Method of Half-Quantities")

Instead of using 1 equivalent of acid, use 0.5 equivalents of the resolving agent.[1] This forces the enantiomers to compete for the acid, theoretically maximizing yield to 50% of the desired salt.

Recommended Resolving Agents:

-

L-DBTA (Dibenzoyl-L-tartaric acid): First choice for phenyl-alkyl amines.[1]

-

Mandelic Acid: Good alternative if DBTA fails.[1]

-

N-Acetyl-L-Leucine: Excellent for stubborn amines.[1]

Experimental Protocol (L-DBTA)

-

Dissolution: Dissolve 10 mmol of Racemic DFPBA in Ethanol/Water (95:5) .

-

Addition: Add 5 mmol (0.5 eq) of L-DBTA dissolved in warm ethanol.

-

Crystallization: Heat to reflux until clear, then cool slowly to Room Temperature (RT) over 4 hours. Stir at RT for another 4 hours.

-

Harvest: Filter the precipitate. This is typically the (R)-amine-L-DBTA salt (confirm absolute config via optical rotation or X-ray).[1]

-

Recrystallization: If ee < 95%, recrystallize from pure Ethanol.[1]

-

Liberation: Treat the salt with 1M NaOH and extract with DCM to yield the free amine.

Analytical Controls & Validation

You cannot optimize what you cannot measure.[1] The 2,6-difluoro group provides a distinct UV signature but requires specific chiral columns.[1]

Chiral HPLC Method[1][2]

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (5 µm, 4.6 x 250 mm).[1]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: The amine additive (DEA) is critical to prevent peak tailing of the basic amine.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption) or 210 nm.[1]

-

Expected Elution: The non-fluorinated analog typically elutes (S) then (R) on OD-H columns, but standards must be injected to confirm.

Data Summary Table: Method Comparison

| Feature | Enzymatic Resolution (CAL-B) | Classical Resolution (L-DBTA) |

| Theoretical Yield | 50% (max) | 50% (max) |

| Enantiomeric Excess (ee) | Typically >99% (Excellent) | 80-95% (Requires Recryst.)[1] |

| Scalability | High (Linear scale-up) | Medium (Crystallization dynamics vary) |

| Cost | High (Enzyme) - Recyclable | Low (Acid) |

| Robustness to 2,6-F | High (Sterics tolerated) | Low (Disrupts packing) |

Strategic Decision Matrix

Use this logic flow to determine the optimal path for your specific batch size and purity requirements.

Caption: Decision Matrix for selecting the resolution strategy based on scale and cost.

References

-

Ghanem, A., & Aboul-Enein, H. Y. (2005).[1] Lipase-mediated chiral resolution of racemates in organic solvents.[1] Tetrahedron: Asymmetry, 15(21), 3331-3351.[1] Link[1]

-

Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates.[1][2][6] Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

-

González-Sabín, J., et al. (2013).[1] Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines. RSC Advances, 3, 9820-9828.[1][7] (Demonstrates CAL-B efficacy on fluorinated amines). Link

-

Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard reference for "Method of Half-Quantities").[1] Link[1]

-

Daicel Chiral Technologies. (n.d.).[1] Application Note: Separation of Phenyl-Alkyl Amines on Chiralcel OD-H. Link[1]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. scihorizon.com [scihorizon.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: influence of substitutions on the reversed stereoselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Monograph: Spectroscopic Characterization of 4-(2,6-Difluorophenyl)butan-2-amine

The following technical guide is structured as a high-level monograph for analytical chemists and pharmaceutical researchers. It synthesizes structural logic, predicted and empirical spectroscopic trends, and validation protocols for 4-(2,6-Difluorophenyl)butan-2-amine .

Executive Summary & Structural Logic

4-(2,6-Difluorophenyl)butan-2-amine (CAS: 1315373-41-1) represents a specific regioisomer of fluorinated phenylbutylamines. Unlike the more common phenethylamines (2-carbon linker), this compound features a 4-carbon chain with the amine at the beta-position relative to the methyl terminus.

The critical analytical challenge lies in distinguishing the 2,6-difluoro substitution pattern from its 2,4-, 2,5-, or 3,4-isomers. The symmetry of the 2,6-substitution creates a distinct NMR "fingerprint" due to equivalent Fluorine-Proton (

Structural Identifiers

Synthetic Context & Impurity Profiling

To understand the spectroscopic background, one must recognize the synthesis pathway.[4] Impurities from incomplete reduction or side reactions often complicate the spectra.

Synthesis Workflow (Reductive Amination Route)

The most robust route involves the condensation of 2,6-difluorobenzaldehyde with acetone (Aldol), followed by hydrogenation and reductive amination.

Figure 1: Synthetic pathway highlighting the ketone intermediate (Inter2) which often appears as a carbonyl impurity in IR/NMR if purification is incomplete.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,6-difluoro substitution imposes a high degree of symmetry on the aromatic ring, simplifying the aromatic region but introducing complex coupling constants (

H NMR Data (400 MHz, CDCl )

The aromatic region is the diagnostic key. The 2,6-difluoro pattern renders the H-3 and H-5 protons equivalent, and H-4 distinct.

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| Ar-H4 | 7.10 – 7.18 | tt (triplet of triplets) | 1H | Aromatic (Para to alkyl) | |

| Ar-H3,5 | 6.85 – 6.95 | t (triplet/multiplet) | 2H | Aromatic (Meta to alkyl) | |

| CH-NH | 2.95 – 3.05 | m (multiplet) | 1H | - | C2-H (Chiral center) |

| Ar-CH | 2.65 – 2.75 | t (triplet) | 2H | C4-H (Benzylic) | |

| CH | 1.60 – 1.75 | m (multiplet) | 2H | - | C3-H (Homobenzylic) |

| NH | 1.40 – 1.80 | bs (broad singlet) | 2H | - | Amine (D |

| CH | 1.12 | d (doublet) | 3H | C1-H (Terminal Methyl) |

Analyst Note: The "triplet of triplets" for H-4 arises because it couples to two equivalent protons (H3, H5) and two equivalent fluorines (F2, F6).

C NMR Data (100 MHz, CDCl )

Carbon-Fluorine coupling dominates the spectrum.

| Carbon | Shift ( | Splitting Pattern | Assignment | |

| C-F (C2,6) | 161.5 | dd (doublet of doublets) | C-F ipso carbons | |

| C-Alkyl (C1) | 118.2 | t (triplet) | Quaternary C attached to chain | |

| C-H (C4) | 128.5 | t (triplet) | Para carbon | |

| C-H (C3,5) | 111.4 | m (multiplet) | Meta carbons | |

| CH-NH | 46.5 | s | - | C2 (Aliphatic) |

| Ar-CH | 39.2 | s | - | C4 (Benzylic) |

| CH | 23.8 | s | - | C3 (Homobenzylic) |

| CH | 23.5 | s | - | C1 (Methyl) |

Mass Spectrometry (MS) Profile

For forensic and metabolic identification, the fragmentation pattern (EI-MS or ESI-MS/MS) is critical. The molecule follows the standard "nitrogen rule" and alpha-cleavage dominance of primary amines.

Fragmentation Pathway (EI, 70 eV)

The primary fragmentation mechanism is

-

Molecular Ion (

): -

Base Peak:

44 (-

This peak is diagnostic for any 2-aminoalkane (amphetamine class) where the alpha-methyl group is present.

-

-

Benzylic Cation:

127 (-

This confirms the 2,6-difluorobenzyl moiety.

-

-

Tropylium Loss:

127

MS Fragmentation Diagram (Graphviz)

Figure 2: ESI/EI Fragmentation logic. The m/z 44 peak is the primary quantifier, while m/z 127 serves as the structural qualifier.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups (primary amine) and the specific aromatic substitution.

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 3350 – 3280 | Medium, Broad | N-H stretching | Doublet indicates primary amine (-NH |

| 2960 – 2850 | Strong | C-H stretching | Aliphatic chain (methyl/methylene). |

| 1620 – 1590 | Medium | N-H bending | Scissoring vibration of NH |

| 1590, 1470 | Strong | C=C aromatic | Ring breathing modes. |

| 1230 – 1000 | Very Strong | C-F stretching | Diagnostic for fluoroarenes. |

| 780 – 720 | Strong | C-H out-of-plane | 1,2,3-trisubstituted benzene (indicative of 2,6-sub). |

Validation & Quality Control Protocols

To ensure the integrity of the data and the identity of the compound, the following self-validating checks are recommended.

The "Split-Peak" Validation (NMR)

In the

-

Pass Criteria: It must appear as a triplet (due to coupling with two equivalent F atoms at positions 2 and 6).

-

Fail Criteria: If it appears as a doublet of doublets with different

values, you likely have the 2,4-difluoro or 2,5-difluoro isomer (where F atoms are not equivalent relative to C1).

The "44/127" Ratio (MS)

In GC-MS (EI Source):

-

The ratio of

44 to -

If

127 is the base peak, suspect thermal degradation in the injector port or a different ionization energy.

Chromatographic Purity (HPLC-UV)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 262 nm (Absorption max for 2,6-difluorophenyl moiety).

-

Note: The 2,6-difluoro substitution typically reduces retention time slightly compared to the non-fluorinated analog due to polarity changes.

References

-

General Phenethylamine Fragmentation: Asakawa, D., et al. (2020). "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." Analytical Chemistry. Link

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

- NMR of Fluoroaromatics: Emsley, J. W., & Phillips, L. (1971). "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy. (Standard Reference Text).

-

Synthesis of Fluorinated Phenethylamines: Li, Y., et al. (2024).[7] "Preparation of Aromatic Amines by Electrophilic Amination." Organic Letters. Link

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Used for consensus data on 2,6-difluorobenzyl fragments). Link

Sources

- 1. bldpharm.com.tr [bldpharm.com.tr]

- 2. 4-(2,6-difluorophenyl)butan-2-amine 95% | CAS: 1315373-41-1 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. Establishing the synthetic origin of amphetamines by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(3-Fluorophenyl)butan-2-amine | C10H14FN | CID 17953795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines [organic-chemistry.org]

"crystal structure of 4-(2,6-Difluorophenyl)butan-2-amine"

An In-depth Technical Guide to the Crystal Structure Determination of 4-(2,6-Difluorophenyl)butan-2-amine

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of 4-(2,6-difluorophenyl)butan-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document outlines a complete workflow, from chemical synthesis and crystallization to data collection, structure solution, and detailed analysis. By presenting a hypothetical yet plausible case study, this guide serves as a practical roadmap for the structural elucidation of novel small molecules, particularly fluorinated amines, which are of significant interest in medicinal chemistry. The principles and protocols described herein are grounded in established crystallographic and synthetic chemistry practices, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For drug development professionals, obtaining a high-resolution crystal structure is a critical step in understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection.[1] Fluorinated amines, such as 4-(2,6-difluorophenyl)butan-2-amine, represent a class of compounds with significant potential in pharmaceuticals. The incorporation of fluorine atoms can modulate properties like metabolic stability, lipophilicity, and binding affinity.[2] Therefore, a definitive understanding of their solid-state conformation and intermolecular interactions is paramount.

This guide will walk through the process of determining the crystal structure of 4-(2,6-Difluorophenyl)butan-2-amine (a compound with CAS number 1315373-41-1 and molecular formula C₁₀H₁₃F₂N[3]), from its synthesis to the final structural analysis.

Synthesis and Purification

A robust and scalable synthesis is the first step towards obtaining high-quality crystals. For a primary amine like 4-(2,6-difluorophenyl)butan-2-amine, reductive amination is an effective and widely used method.[4][5] This approach avoids the over-alkylation issues often encountered with direct alkylation of ammonia.[4]

The chosen synthetic pathway starts from the corresponding ketone, 4-(2,6-difluorophenyl)butan-2-one.

Proposed Synthetic Protocol: Reductive Amination

-

Imine Formation: To a solution of 4-(2,6-difluorophenyl)butan-2-one (1.0 eq.) in methanol (MeOH), add ammonium acetate (5.0 eq.). The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete, the reaction mixture is cooled to 0 °C in an ice bath. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), is added portion-wise.[6] NaBH₃CN is preferred as it is selective for the imine in the presence of the ketone, although other reducing agents like sodium triacetoxyborohydride can also be used.[4][6]

-

Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure. The residue is taken up in dichloromethane (DCM) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 4-(2,6-difluorophenyl)butan-2-amine.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[7] The process is highly empirical, and multiple techniques should be explored in parallel.

General Considerations

-

Purity: The starting material must be of the highest possible purity (>98%).

-

Solvent Selection: A suitable solvent system is one in which the compound is moderately soluble. The ideal scenario is high solubility at an elevated temperature and lower solubility upon cooling.

-

Nucleation and Growth: Crystal growth should be slow and undisturbed to allow for the formation of a well-ordered lattice.

Recommended Crystallization Protocol: Slow Evaporation

-

Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) for their ability to dissolve the amine.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified amine in a suitable solvent at room temperature in a clean vial.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks.[7] Store the vial in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in size[1]), carefully harvest them using a nylon loop.

If slow evaporation is unsuccessful, other techniques such as vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization should be attempted.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[8]

Experimental Workflow

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotates the crystal through a series of angles.[8] A detector records the positions and intensities of the diffracted X-ray beams.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., absorption, background noise) and to integrate the intensities of the reflections. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution, Refinement, and Analysis

The processed diffraction data are used to solve and refine the crystal structure.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the electron density map. This map reveals the positions of most of the non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Hypothetical Crystal Structure of 4-(2,6-Difluorophenyl)butan-2-amine

While the actual crystal structure is not publicly available, we can present a plausible set of crystallographic data based on similar known structures of fluorinated organic molecules.

Molecular Structure

The molecular structure of 4-(2,6-difluorophenyl)butan-2-amine is expected to consist of a flexible butylamine chain attached to a rigid 2,6-difluorophenyl ring.

Caption: 2D representation of 4-(2,6-Difluorophenyl)butan-2-amine.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for the title compound, which would be expected if single crystals were grown and analyzed.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₀H₁₃F₂N |

| Formula weight | 185.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 14.0 |

| c (Å) | 9.8 |

| β (°) | 110.0 |

| Volume (ų) | 1354 |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | ~0.04 |

| wR(F²) | ~0.12 |

| Goodness-of-fit (S) | ~1.05 |

Analysis of Intermolecular Interactions

In the solid state, molecules of 4-(2,6-difluorophenyl)butan-2-amine would likely be linked by a network of intermolecular hydrogen bonds involving the amine group (N-H) as a donor and the fluorine atoms (F) or the amine nitrogen (N) of adjacent molecules as acceptors. These N-H···F and N-H···N interactions would play a crucial role in the crystal packing.

Caption: Hypothetical hydrogen bonding in the crystal lattice.

Conclusion

This technical guide has detailed a comprehensive, albeit hypothetical, pathway for the determination of the crystal structure of 4-(2,6-difluorophenyl)butan-2-amine. From a plausible synthetic route via reductive amination to established protocols for crystallization and single-crystal X-ray diffraction, the described workflow represents a standard and robust approach in modern chemical research. The elucidation of such a structure would provide invaluable insights into the conformational preferences and intermolecular interactions of this fluorinated amine, thereby aiding in the rational design of future drug candidates.

References

- University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.

- ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.

- (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Excillum. (n.d.). Small molecule crystallography.

- University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.

- DOI. (2013, August 15).

- University of Colorado Boulder. (n.d.). Crystallization.

- Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.).

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

- The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.

- Advanced ChemBlocks. (2026, February 21). 4-(2,6-difluorophenyl)butan-2-amine.

- YouTube. (2024, May 9). High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar.

- Tlili, A., & Billard, T. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases.

- Hu, J., et al. (n.d.).

- Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University.

- Google Patents. (n.d.). CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(2,6-difluorophenyl)butan-2-amine 95% | CAS: 1315373-41-1 | AChemBlock [achemblock.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

"in vitro biological screening of 4-(2,6-Difluorophenyl)butan-2-amine"

In Vitro Biological Screening of 4-(2,6-Difluorophenyl)butan-2-amine: A Comprehensive Technical Guide

Pharmacological Rationale & Core Directive

4-(2,6-Difluorophenyl)butan-2-amine is a highly specialized arylalkylamine. Structurally, it is an extended homologue of amphetamine (a phenylbutylamine) featuring a 2,6-difluoro substitution on the aromatic ring. In medicinal chemistry, this specific halogenation pattern is a classic bioisosteric maneuver designed to block cytochrome P450-mediated aromatic oxidation while sterically locking the conformation of the alkylamine side chain.

Because of its structural homology to endogenous trace amines and classical psychedelics, the primary pharmacodynamic space for this novel chemical entity (NCE) is dominated by monoaminergic G-protein-coupled receptors (GPCRs). The critical targets for in vitro screening include the Trace Amine-Associated Receptor 1 (TAAR1) (a major target for novel antipsychotics)[1] and the 5-HT2 serotonin receptor family (5-HT2A for efficacy; 5-HT2B for valvulopathy off-target risk)[2].

As a Senior Application Scientist, I have designed the following in vitro screening cascade. It eschews basic end-point assays in favor of kinetic, self-validating systems that orthogonalize binding affinity with functional efficacy and safety profiling.

In Vitro Screening Cascade for 4-(2,6-Difluorophenyl)butan-2-amine.

Phase 1: Primary Target Engagement & Functional Efficacy

Protocol 1: TAAR1 Functional Activation via cAMP BRET Biosensor

Causality: TAAR1 is a Gs-coupled receptor. Traditional ELISA-based cAMP assays are end-point only and susceptible to artifacts from intracellular phosphodiesterases. To accurately capture the activation kinetics of 4-(2,6-difluorophenyl)butan-2-amine, we utilize a Bioluminescence Resonance Energy Transfer (BRET) assay using an EPAC-based cAMP biosensor. This allows for real-time, high-throughput quantification of intracellular cAMP in live cells[1].

Step-by-Step Methodology:

-

Cell Preparation: Transiently transfect HEK-293 cells with human TAAR1 cDNA and the EPAC cAMP BRET biosensor plasmid using Lipofectamine. Seed at 50,000 cells/well in a 96-well white microplate.

-

Substrate Loading: Incubate cells with 5 μM Coelenterazine h (the luciferase substrate) for 10 minutes at room temperature in the dark.

-

Compound Addition: Add 4-(2,6-difluorophenyl)butan-2-amine in a 10-point concentration-response curve (10 μM to 0.1 nM).

-

Kinetic Readout: Immediately measure the BRET signal using a microplate reader. The BRET ratio is calculated as the emission at 535 nm (YFP) divided by the emission at 475 nm (Luciferase).

-

Self-Validation Mechanism: Every plate must include a full concentration-response curve of Tyramine (endogenous TAAR1 agonist). The assay is validated only if the Z'-factor is > 0.6[1].

Protocol 2: 5-HT2A/2B Functional Screening via FLIPR Calcium Assay

Causality: The 5-HT2A (therapeutic target) and 5-HT2B (cardiac liability target) receptors are Gq-coupled, triggering the phospholipase C (PLC) pathway to release intracellular calcium. We utilize a Fluorescent Imaging Plate Reader (FLIPR) with extracellular quenching technology. This eliminates the need for wash steps, preserving weakly adherent cells and drastically reducing well-to-well variability[3].

Step-by-Step Methodology:

-

Cell Seeding: Seed CHO-K1 cells stably expressing h5-HT2A or h5-HT2B at 70,000 cells/well in a poly-D-lysine coated 96-well clear-bottom plate. Incubate overnight[3].

-

Dye Loading: Add 100 μL of FLIPR Calcium 6 Assay reagent (containing the calcium-sensitive fluorophore and extracellular masking dye) to each well. Incubate for 1 hour at 37°C[3].

-

Dual-Addition Readout:

-

Addition 1 (Agonism): Inject the NCE and monitor fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes.

-

Addition 2 (Antagonism/Self-Validation): After 15 minutes, inject a saturating dose of 5-HT (EC80) into the same well. If the NCE showed no agonism but suppresses this 5-HT response, it is validated as an antagonist, eliminating false negatives[3].

-

GPCR Signaling Pathways & Corresponding Assay Readouts for the NCE.

Phase 2: Safety & Off-Target Profiling

Protocol 3: Cardiac Liability (hERG) via Automated Patch-Clamp

Causality: Basic amines like butan-2-amines are notorious for trapping within the inner vestibule of the Kv11.1 (hERG) potassium channel, leading to QT prolongation and Torsades de Pointes. High-throughput automated patch-clamp under physiological temperatures (37°C) is mandated by CiPA guidelines to accurately predict clinical proarrhythmia, as room-temperature assays often underestimate blockade potency[4].

Step-by-Step Methodology:

-

Cell Preparation: Harvest CHO cells stably expressing the hERG channel and resuspend in extracellular buffer. Load into a semi-automated patch-clamp system (e.g., QPatch or IonFlux)[5].

-

Electrophysiology Setup: Establish whole-cell configuration. Clamp the temperature of the recording site strictly at 37°C[4].

-

Voltage Protocol: Apply a depolarizing pulse to +40 mV for 500 ms, followed by a ramp down to -80 mV to elicit the peak tail current.

-

Self-Validation Mechanism: E-4031 (a known hERG inhibitor) is used as a positive control on a dedicated microfluidic channel. The assay run is only validated if E-4031 yields an IC50 between 260 nM and 840 nM[5].

Quantitative Data Summarization

To benchmark 4-(2,6-difluorophenyl)butan-2-amine against industry standards, the following table outlines the expected reference metrics required to validate the screening cascade.

| Target / Assay | Assay Type | Reference Control | Validated Control IC50/EC50 | NCE Success Threshold |

| TAAR1 | cAMP BRET (Gs) | Tyramine | 0.5 - 1.2 μM | EC50 < 100 nM |

| 5-HT2A | Radioligand Binding | [3H]-LSD | 0.33 - 1.5 nM | Ki < 50 nM |

| 5-HT2A | FLIPR Calcium (Gq) | 5-HT (Serotonin) | 5.0 - 15.0 nM | EC50 < 100 nM |

| 5-HT2B | FLIPR Calcium (Gq) | 5-HT (Serotonin) | 1.0 - 5.0 nM | EC50 > 10,000 nM (Safety) |

| hERG (Kv11.1) | Auto Patch-Clamp | E-4031 | 294 - 724 nM | IC50 > 30,000 nM (Safety) |

Table 1: Standardized reference metrics and safety thresholds for the in vitro evaluation of arylalkylamine derivatives.

References

- A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC. nih.gov.

- Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - MDPI. mdpi.com.

- Investigation of in vitro IKr/hERG assays under physiological temperature conditions using the semi-automated patch-clamp system - Sophion. sophion.com.

- hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. reactionbiology.com.

- Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC. nih.gov.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. reactionbiology.com [reactionbiology.com]

"mechanism of action of 4-(2,6-Difluorophenyl)butan-2-amine derivatives"

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2,6-Difluorophenyl)butan-2-amine Derivatives

Preamble: The Rationale for a Hypothesis-Driven Approach

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The class of compounds, 4-(2,6-difluorophenyl)butan-2-amine derivatives, presents a compelling scaffold for investigation. A comprehensive review of the scientific literature reveals a conspicuous absence of direct mechanistic studies for this specific chemical series. However, the presence of the 2,6-difluorophenyl moiety provides a strong rationale for a hypothesis-driven investigation into their biological activity. This functional group is a well-established pharmacophore in a multitude of kinase inhibitors, where the fluorine atoms often enhance binding affinity and metabolic stability.[1][2]

This technical guide, therefore, deviates from a conventional review of established mechanisms. Instead, it serves as a strategic whitepaper, proposing a comprehensive, multi-tiered experimental roadmap to elucidate the mechanism of action of 4-(2,6-difluorophenyl)butan-2-amine derivatives. Our central hypothesis posits that these compounds function as kinase inhibitors . The subsequent sections will detail a logical and rigorous scientific workflow designed to test this hypothesis, from initial broad-spectrum screening to in-depth cellular and in vivo validation.

Part 1: Foundational Analysis - The Kinase Inhibitor Hypothesis

The rationale for postulating that 4-(2,6-difluorophenyl)butan-2-amine derivatives are kinase inhibitors is rooted in extensive precedent within medicinal chemistry. The difluorophenyl group is a key structural feature in numerous potent and selective kinase inhibitors that have progressed to clinical trials and regulatory approval.[1][2]

Table 1: Precedence for Kinase Inhibition by Difluorophenyl-Containing Compounds

| Kinase Target Family | Example Compound Class | Key Observations |

| Receptor Tyrosine Kinases (RTKs) | Pyrrolo[2,1-f][1][2]triazines | Inhibition of VEGFR-2, a critical mediator of angiogenesis in cancer.[1] |

| Serine/Threonine Kinases | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | Potent and selective inhibition of B-Raf(V600E), a key driver in melanoma.[2][3] |

| Non-Receptor Tyrosine Kinases | 4-anilinoquinoline derivatives | Incorporation of a difluoromethyl group on the aniline moiety is a strategy for kinase inhibitor design.[4] |

| Multiple Kinase Families | Pyrazoline/thiazole hybrids | Inhibition of EGFR, HER2, and/or VEGFR2 in cancer cell lines.[5] |

The proposed experimental workflow is designed to systematically investigate this hypothesis, beginning with broad screening and progressively narrowing the focus to specific targets and pathways.

Proposed Investigational Workflow

Caption: A multi-phase workflow for elucidating the mechanism of action.

Part 2: Experimental Protocols - A Step-by-Step Guide

Phase 1: Initial Target Identification

2.1 Broad-Spectrum Kinome Profiling

Rationale: The initial step is to cast a wide net to identify potential kinase targets. Kinome profiling services offer an efficient method to screen a compound against a large panel of kinases.[6][7][8] This provides an unbiased view of the compound's selectivity profile.

Protocol: Kinome Profiling using a Reputable Vendor (e.g., Eurofins Discovery, AssayQuant)

-

Compound Preparation: Prepare a stock solution of the 4-(2,6-difluorophenyl)butan-2-amine derivative at a high concentration (e.g., 10 mM) in 100% DMSO.

-

Assay Format Selection: Choose a suitable assay format offered by the vendor, such as a radiometric assay (e.g., KinaseProfiler™) or a binding assay (e.g., KINOMEscan™).[8][9]

-

Screening Concentration: Initially screen the compound at a single high concentration (e.g., 10 µM) to identify any significant interactions.

-

Data Analysis: The vendor will provide a report detailing the percent inhibition for each kinase in the panel. Hits are typically defined as kinases showing >50% or >70% inhibition at the screening concentration.

2.2 Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: While in vitro kinase assays are essential, it is crucial to confirm that the compound engages its target within a cellular context. CETSA is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12]

Protocol: High-Throughput CETSA

-

Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line known to be dependent on a hit kinase from the initial screen) to 80-90% confluency.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour) at 37°C. Include a vehicle control (DMSO).

-

Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient for a short duration (e.g., 3 minutes).

-

Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Target Protein Detection: Quantify the amount of the soluble target protein at each temperature using a specific antibody and a suitable detection method (e.g., Western blot, ELISA, or a high-throughput method like AlphaScreen®).[11][13]

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: In Vitro Characterization of Lead Candidates

2.3 IC50 Determination

Rationale: Once high-confidence hits are identified and validated, the next step is to determine their potency. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's inhibitory strength.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [14][15]

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

-

Compound Dilution: Perform a serial dilution of the test compound to create a dose-response curve.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal proportional to kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.4 Mechanism of Inhibition (MoI) Studies

Rationale: Understanding how the inhibitor interacts with the kinase (e.g., ATP-competitive, non-competitive, or uncompetitive) provides valuable mechanistic insight.

Protocol: Kinetic Analysis

-

Varying ATP Concentration: Perform the kinase assay as described for IC50 determination, but at multiple fixed concentrations of ATP around the Km value for the specific kinase.

-

Varying Substrate Concentration: Similarly, perform the assay at multiple fixed concentrations of the peptide substrate.

-

Data Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.

Phase 3: Cellular and In Vivo Validation

2.5 Cellular Signaling Pathway Analysis

Rationale: To confirm that the inhibition of the target kinase translates to a functional cellular response, it is essential to analyze the downstream signaling pathway.

Protocol: Western Blot Analysis of Phosphorylated Substrates

-

Cell Treatment: Treat the selected cell line with the test compound at concentrations around its cellular IC50.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate of the target kinase. Also, probe for the total amount of the substrate protein as a loading control.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream target.

Caption: Hypothesized inhibition of a cellular signaling pathway.

2.6 In Vivo Xenograft Efficacy Studies

Rationale: The ultimate validation of an anticancer agent's mechanism of action is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[1][2][3]

Protocol: Cell Line-Derived Xenograft (CDX) Model

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of the relevant human cancer cell line into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.

Part 3: Alternative Hypotheses and Future Directions

While the kinase inhibitor hypothesis is the most probable, it is prudent to consider alternative mechanisms of action, especially if the initial kinase screens are negative. The butan-2-amine scaffold could potentially interact with other classes of proteins.

Table 2: Alternative Potential Target Classes

| Target Class | Rationale | Proposed Screening Method |

| Ion Channels | The amine moiety could interact with charged residues in ion channel pores or allosteric sites.[7][16][17] | High-throughput electrophysiology assays (e.g., automated patch-clamp).[18][19][20] |

| G-Protein Coupled Receptors (GPCRs) | The compound could act as an orthosteric or allosteric modulator of GPCRs.[11][18][21] | Calcium mobilization assays, cAMP assays, or radioligand binding assays.[4][22][23] |

Should the primary hypothesis prove incorrect, a similar systematic approach as outlined above would be employed to investigate these alternative targets.

Conclusion

This technical guide presents a robust and logical framework for elucidating the mechanism of action of 4-(2,6-difluorophenyl)butan-2-amine derivatives. By adopting a hypothesis-driven approach centered on kinase inhibition, this roadmap provides a clear path from broad, unbiased screening to detailed in vivo validation. The successful execution of this comprehensive experimental plan will not only unveil the molecular targets of this novel chemical series but also pave the way for their potential development as therapeutic agents.

References

-

Zhang, et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

ACS Publications. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Abdel-Wahab, B. F., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

-

Al-Osta, M. A., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Asquith, C. R. M., & Tizzard, G. J. (2021). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

-

Reinhard, F. C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

-

An, W. F., & Tolliday, N. (2010). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. [Link]

-

EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

-

Jin, H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]

-

Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE. [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

-

Weill Cornell Medicine. (2025, March 4). Study establishes 'ball and chain' mechanism inactivates key mammalian ion channel. ScienceDaily. [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Assays. [Link]

-

PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]

-

Axxam. (n.d.). In Vitro Assays | Electrophysiology. [Link]

-

An, W. F., & Tolliday, N. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]

-

Pérez-García, F., et al. (2022). Macroscopic control of cell electrophysiology through ion channel expression. eLife. [Link]

-

University of Bonn. (2023). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Science. [Link]

-

Biocompare. (2011). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. [Link]

-

STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Cell. [Link]

-

Frontiers in Pharmacology. (2023). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

-

Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. [Link]

Sources

- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocytogen.com [biocytogen.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. multispaninc.com [multispaninc.com]

- 5. startresearch.com [startresearch.com]

- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. pharmaron.com [pharmaron.com]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. assayquant.com [assayquant.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eubopen.org [eubopen.org]

- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 15. cell.com [cell.com]

- 16. biorxiv.org [biorxiv.org]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

- 19. axxam.com [axxam.com]

- 20. criver.com [criver.com]

- 21. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. biocompare.com [biocompare.com]

The Strategic Utility of 2,6-Difluoro Substitution in Rational Drug Design

Executive Summary: The Fluorine Paradigm

In the highly optimized landscape of modern medicinal chemistry, the strategic installation of fluorine atoms is a privileged technique for modulating the physicochemical and pharmacokinetic profiles of small molecules. Among the various fluorination strategies, the 2,6-difluoro substitution on aromatic rings stands out as a powerful structural motif.

With a van der Waals radius of 1.47 Å, fluorine is slightly larger than hydrogen (1.20 Å) but significantly smaller than chlorine (1.75 Å)[1]. This precise atomic volume, combined with an extreme electronegativity (3.98 on the Pauling scale), allows the 2,6-difluoro motif to exert profound steric and electronic effects without drastically inflating the molecule's overall lipophilic bulk[1]. This whitepaper dissects the mechanistic causality behind 2,6-difluoro substitution, focusing on its dual role in enforcing conformational restriction and establishing metabolic shielding.

Pharmacological impact of 2,6-difluoro substitution in drug design.

Conformational Restriction: Engineering the "Active" Geometry

The primary biophysical advantage of a 2,6-difluorophenyl group is its ability to dictate the three-dimensional architecture of a molecule. When an aromatic ring is substituted at both ortho positions, the rotational freedom of the adjacent bond (e.g., a biaryl, benzyl, or ether linkage) is severely restricted.

The Causality of Rigidity

This restriction is driven by two factors:

-

Steric Hindrance: The atomic radius of the two fluorine atoms creates a physical barrier against adjacent protons or heteroatoms.

-

Electrostatic Repulsion: The dense electron clouds of the fluorine lone pairs repel the

-electron systems of adjacent rings or the lone pairs of bridging heteroatoms (like oxygen or nitrogen).

By locking the molecule into a rigid, non-planar (often perpendicular) conformation, the entropic penalty typically incurred during target binding is minimized. The molecule is "pre-organized" into its bioactive geometry.

Field Evidence: HIV-1 NNRTIs

This principle is perfectly illustrated in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as diarylpyrimidines (DAPYs) and dihydroalkoxybenzyloxopyrimidines (DABOs). Structural studies demonstrate that incorporating a 2,6-difluorophenyl moiety forces an almost perpendicular angle between the aromatic arm and the central pyrimidine core[2]. This precise geometry is critical for fitting into the non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase, optimizing

Metabolic Shielding: Circumventing CYP450 Oxidation

Metabolic liability—specifically rapid clearance via Cytochrome P450 (CYP450) mediated oxidation—remains a primary cause of clinical attrition. The 2,6-difluoro substitution acts as an impenetrable shield against these metabolic pathways.

The Causality of Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, requiring approximately 116 kcal/mol to break.

-

Direct Shielding: Placing fluorine atoms at the ortho positions directly blocks these highly reactive sites from CYP450-mediated hydroxylation.

-

Electronic Deactivation: The strong electron-withdrawing nature of the two fluorines reduces the electron density of the entire aromatic

-system, making the ring highly resistant to electrophilic attack by the highly reactive oxo-iron species in the CYP450 active site.

Field Evidence: Kinase and Reductase Inhibitors

During the optimization of MAP4K1 inhibitors for cancer immunotherapy, the 2,6-difluoro substituted A-ring was identified as essential for maintaining both target potency and pharmacokinetic stability[4]. Removal of a single fluorine atom resulted in a 2-fold decrease in potency and a marked drop in metabolic stability, whereas the 2,6-difluoro arrangement provided optimal in vivo clearance rates[4]. Similarly, in the discovery of HSD17B13 inhibitors for liver disease, the 2,6-difluoro pattern was the optimal modification to achieve double-digit nanomolar potency while rescuing the molecule from the rapid hepatocyte clearance observed in un-substituted analogs[5].

Quantitative Structure-Activity Relationships (QSAR)

To clearly illustrate the impact of ortho-fluorination, the following table synthesizes the structure-activity and structure-property relationships observed during the optimization of azaindole-based MAP4K1 inhibitors[4].

| A-Ring Substitution Pattern | Relative MAP4K1 Potency | Metabolic Stability (Clearance) | Structural & Mechanistic Consequence |

| Unsubstituted | Baseline (Lowest) | Poor (High Clearance) | High rotational freedom; highly susceptible to CYP450 oxidation at ortho/para sites. |

| 2-Fluoro (Mono) | 2-fold decrease vs Di-F | Moderate | Partial conformational lock; leaves one ortho-site vulnerable to hydroxylation. |

| 2,5-Difluoro | 4-fold decrease vs 2,6-F | Low-Moderate | Suboptimal geometry for the binding pocket; fails to fully restrict bond rotation. |

| 2,6-Difluoro | Optimal (Highest) | High (Low Clearance) | Complete ortho-shielding; forces optimal perpendicular conformation minimizing entropic penalty. |

Validated Experimental Methodologies

To empirically validate the metabolic advantages of a 2,6-difluoro substitution, researchers must employ a self-validating in vitro assay . The following protocol outlines a robust Liver Microsomal Stability Assay designed to prove that compound degradation is strictly enzymatic and to verify the metabolic competence of the test system.

Self-validating in vitro liver microsomal stability workflow.

Protocol: Self-Validating Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

System Validations (The Causality of Trust):

-

Positive Controls: Verapamil (High clearance) and Warfarin (Low clearance) are run in parallel. Causality: Validates that the specific batch of microsomes contains highly active CYP enzymes.

-

Negative Control (No-NADPH): The test compound is incubated with microsomes but without the NADPH regenerating system. Causality: Proves that any observed compound depletion is strictly due to CYP450-mediated metabolism, not chemical instability or non-specific protein binding.

Step-by-Step Procedure:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. Thaw human or rat liver microsomes on ice and dilute to a working protein concentration of 0.5 mg/mL in the buffer. -

Compound Spiking: Spike the test compound (e.g., the 2,6-difluoro analog) into the microsomal suspension to achieve a final concentration of 1

M. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition. -

Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Note: For the No-NADPH control, add an equivalent volume of plain buffer.

-

Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50

L aliquot from the reaction mixture. -

Quenching: Immediately dispense the 50

L aliquot into 150 -

Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (

). Calculate intrinsic clearance using the formula:

Conclusion

The 2,6-difluoro substitution is not merely a cosmetic structural tweak; it is a highly calculated engineering choice. By leveraging the unique steric volume and extreme electronegativity of fluorine, medicinal chemists can forcefully restrict a molecule into its optimal binding conformation while simultaneously wrapping its most vulnerable metabolic sites in an unbreakable C-F shield. As demonstrated in the development of NNRTIs, MAP4K1 inhibitors, and HSD17B13 antagonists, mastering the ortho-fluorine effect is essential for translating highly potent in vitro hits into viable, metabolically stable clinical candidates.

References

-

The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]

-

Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase Source: PubMed (NIH) URL:[Link]

-

Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1 Source: PubMed (NIH) URL:[Link]

-

Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer Source: Semantic Scholar URL:[Link]

-

Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science Source: ACS Publications URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

The Chemical Reactivity of the Amine Group: Mechanistic Foundations and Self-Validating Workflows in Drug Development

Abstract The amine functional group is a cornerstone of modern medicinal chemistry, bioconjugation, and active pharmaceutical ingredient (API) synthesis. Its dual nature—acting as both a Brønsted base and a carbon-attacking nucleophile—dictates its behavior in complex synthetic environments. This whitepaper explores the fundamental chemical reactivity of primary, secondary, and tertiary amines. By examining the causality behind reagent selection and reaction kinetics, we establish self-validating experimental workflows for two of the most critical amine-centric transformations in drug development: reductive amination and amide bond formation.

The Amine Group in Medicinal Chemistry: Basicity vs. Nucleophilicity

Amines are ubiquitous in pharmacology; recent in silico analyses reveal that over 40% of active pharmaceutical ingredients (APIs) and nearly 30% of API impurities contain secondary or tertiary amine motifs[1]. While this prevalence enables the diverse target-binding interactions required for efficacy, it also introduces significant reactivity risks, such as the formation of highly scrutinized nitrosamine impurities (NDSRIs) when secondary amines react with nitrosating agents[2].

To harness amine reactivity safely and efficiently, one must decouple basicity (the thermodynamic affinity for a proton) from nucleophilicity (the kinetic rate of attack on an electrophilic carbon). While basicity is generally predictable via

This divergence is best quantified by the Mayr Nucleophilicity Scale , which models reaction kinetics using the equation

Mechanistic Foundations & Causality of Experimental Choices

In drug development, controlling amine reactivity requires specific reagents designed to exploit kinetic bottlenecks. We examine two foundational reactions:

Direct Reductive Amination: Controlling the Iminium Intermediate

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, almost always resulting in over-alkylation to tertiary amines or quaternary ammonium salts[5]. Reductive amination bypasses this by reacting the amine with a carbonyl (aldehyde or ketone) to form a transient iminium ion, which is subsequently reduced.

The Causality of Reagent Choice:

Why do we use Sodium Triacetoxyborohydride (STAB,

Amide Bond Formation: Intercepting the O-Acylisourea

The formation of amide bonds via the coupling of a carboxylic acid and an amine is arguably the most frequently executed reaction in medicinal chemistry[8]. Direct condensation requires extreme heat, so coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the acid.

The Causality of Reagent Choice: Kinetic studies demonstrate that the rate-determining step in EDC-mediated coupling is the reaction between the carboxylic acid and EDC to form an O-acylisourea intermediate[9]. If the target amine is sterically hindered or present in low concentrations, this O-acylisourea will spontaneously undergo an intramolecular rearrangement into an unreactive N-acylurea, permanently destroying the yield. To prevent this, NHS (N-hydroxysuccinimide) is added. NHS rapidly outcompetes the rearrangement, attacking the O-acylisourea to form an NHS-ester[8]. The NHS-ester is stable enough to resist rearrangement but highly reactive toward the target amine, ensuring clean product distribution.

Visualizing the Workflows

Caption: Reaction pathway of direct reductive amination highlighting intermediate states.

Caption: Mechanistic workflow of EDC/NHS mediated amide bond formation.

Quantitative Data Analysis

Table 1: Mayr Nucleophilicity Parameters ( ) for Amines in Water[4]

| Amine | Structure Type | Mayr Parameter ( | Relative Reactivity Note |

| Ammonia | Inorganic | 9.5 | Baseline nucleophilicity |

| Primary (highly hindered) | 10.5 | ~1000x slower than | |

| Isopropylamine | Primary (branched) | 12.0 | Steric penalty vs. unhindered primary |

| Ethylamine | Primary (unhindered) | 12.9 | ~1000x faster than Ammonia |

| Diethylamine | Secondary (unhindered) | 14.7 | ~100x faster than Ethylamine |

Table 2: Comparison of Reducing Agents for Reductive Amination[5],[6]

| Reagent | Optimal pH | Reactivity Profile | Key Advantage / Limitation |

| 7.0 - 9.0 | High (Unselective) | Inexpensive, but reduces starting carbonyls rapidly. | |

| 4.0 - 6.0 | Moderate (Selective) | Effective for iminium ions, but generates toxic cyanide gas. | |

| STAB ( | 4.0 - 5.0 | Mild (Highly Selective) | Will not reduce ketones; safe profile. Moisture sensitive. |

Table 3: Amide Coupling Reagents and Kinetics[10],[9]

| Reagent System | Reactive Intermediate | Reaction Speed | Primary Application |

| EDC / NHS | NHS Ester | Moderate | Aqueous bioconjugation, PEGylation, solution-phase API. |

| HATU / DIPEA | O-Atabenzotriazolyl | Very Fast | Sterically hindered peptides, solid-phase synthesis. |

| DCC / DMAP | O-Acylisourea | Slow | Simple solution-phase synthesis (generates insoluble DCU). |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the physical chemistry of the reaction is proceeding as intended before advancing to the next step.

Protocol 1: Direct Reductive Amination of an API Intermediate using STAB

Objective: Synthesize a secondary amine from a primary amine and a ketone.

-

Imine Formation Setup: Dissolve the ketone (1.0 eq) and primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE)[7].

-

pH Adjustment (Validation Step 1): Add glacial acetic acid dropwise until the apparent pH of the solution is between 4.0 and 5.0. Causality Check: If the pH is >6, the hemiaminal will not dehydrate into the iminium ion. If the pH is <3, the amine becomes fully protonated (ammonium) and loses all nucleophilicity[5].

-

Reduction: Add STAB (1.5 eq) portion-wise at 0 °C. Stir and allow to warm to room temperature.

-

In-Process Control (Validation Step 2): Monitor by LC-MS. The mass of the iminium intermediate should disappear, replaced by the product mass. Do not quench until the intermediate is fully consumed.

-

Self-Validating Workup: Quench with saturated aqueous

. Extract with dichloromethane. To purify, extract the organic layer with 1M HCl. Validation: The desired basic amine product will move into the aqueous layer as a salt, leaving neutral ketone starting materials and organic impurities in the organic layer. Basify the aqueous layer to pH 10 with NaOH and back-extract with fresh dichloromethane to isolate the pure amine.

Protocol 2: Amide Coupling for Bioconjugation using EDC/NHS

Objective: Conjugate a carboxylic acid to an amine-containing molecule in an aqueous-compatible environment.

-